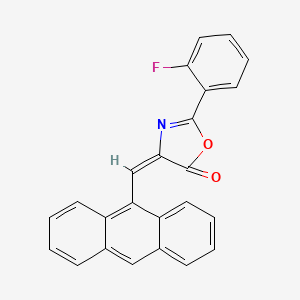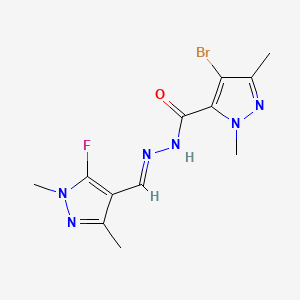![molecular formula C16H12IN5O3S B10913181 4-iodo-1-methyl-N-[3-nitro-5-(pyridin-2-ylsulfanyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B10913181.png)
4-iodo-1-methyl-N-[3-nitro-5-(pyridin-2-ylsulfanyl)phenyl]-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-IODO-1-METHYL-N~5~-[3-NITRO-5-(2-PYRIDYLSULFANYL)PHENYL]-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound featuring a pyrazole core substituted with various functional groups, including iodine, nitro, and pyridylsulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-IODO-1-METHYL-N~5~-[3-NITRO-5-(2-PYRIDYLSULFANYL)PHENYL]-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrazole Core: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Iodination: Introduction of the iodine atom can be achieved using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a base.
Nitration: The nitro group is introduced via nitration using a mixture of concentrated nitric acid and sulfuric acid.
Pyridylsulfanyl Substitution: The pyridylsulfanyl group can be introduced through a nucleophilic substitution reaction using a pyridylthiol and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group using reducing agents like tin(II) chloride or catalytic hydrogenation.
Substitution: The iodine atom can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Oxidation: Tin(II) chloride, hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride (NaH), potassium carbonate (K~2~CO~3~).
Coupling: Palladium catalysts, bases like potassium phosphate (K~3~PO~4~).
Major Products
Reduction: 4-AMINO-1-METHYL-N~5~-[3-AMINO-5-(2-PYRIDYLSULFANYL)PHENYL]-1H-PYRAZOLE-5-CARBOXAMIDE.
Substitution: Various derivatives depending on the nucleophile used.
Coupling: Biaryl or diaryl compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its various functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology and Medicine
In biological and medicinal research, this compound may serve as a lead compound for the development of new drugs. Its structure suggests potential activity against certain biological targets, such as enzymes or receptors involved in disease pathways.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence, due to its unique structural features.
Mechanism of Action
The mechanism by which 4-IODO-1-METHYL-N~5~-[3-NITRO-5-(2-PYRIDYLSULFANYL)PHENYL]-1H-PYRAZOLE-5-CARBOXAMIDE exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro and iodine groups could play roles in these interactions, either through electronic effects or by participating in specific binding interactions.
Comparison with Similar Compounds
Similar Compounds
4-IODO-1-METHYL-N~5~-[3-NITRO-5-(2-PYRIDYLSULFANYL)PHENYL]-1H-PYRAZOLE-5-CARBOXAMIDE: .
4-IODO-1-METHYL-N~5~-[3-NITRO-5-(2-THIENYLSULFANYL)PHENYL]-1H-PYRAZOLE-5-CARBOXAMIDE: .
4-IODO-1-METHYL-N~5~-[3-NITRO-5-(2-FURANYLSULFANYL)PHENYL]-1H-PYRAZOLE-5-CARBOXAMIDE: .
Uniqueness
The uniqueness of 4-IODO-1-METHYL-N~5~-[3-NITRO-5-(2-PYRIDYLSULFANYL)PHENYL]-1H-PYRAZOLE-5-CARBOXAMIDE lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the pyridylsulfanyl group, in particular, may enhance its binding affinity to certain biological targets compared to similar compounds with different substituents.
This detailed overview provides a comprehensive understanding of 4-IODO-1-METHYL-N~5~-[3-NITRO-5-(2-PYRIDYLSULFANYL)PHENYL]-1H-PYRAZOLE-5-CARBOXAMIDE, covering its synthesis, reactions, applications, and unique features
Properties
Molecular Formula |
C16H12IN5O3S |
|---|---|
Molecular Weight |
481.3 g/mol |
IUPAC Name |
4-iodo-2-methyl-N-(3-nitro-5-pyridin-2-ylsulfanylphenyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C16H12IN5O3S/c1-21-15(13(17)9-19-21)16(23)20-10-6-11(22(24)25)8-12(7-10)26-14-4-2-3-5-18-14/h2-9H,1H3,(H,20,23) |
InChI Key |
RSEPSENMFUJPLS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)I)C(=O)NC2=CC(=CC(=C2)SC3=CC=CC=N3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-chloro-4-fluorophenyl)-3,6-dicyclopropyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10913102.png)

![5-(4-ethoxyphenyl)-N-(4-ethylphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10913113.png)

![2-[4-chloro-3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]-4-(4-chlorophenyl)-1,3-thiazole](/img/structure/B10913131.png)

![2-Iodo-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B10913150.png)
![2-({5-[(4-chloro-2-methylanilino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-(4-hydroxybenzylidene)propanohydrazide](/img/structure/B10913154.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10913160.png)
![2-[3-(Difluoromethyl)-4-methyl-1H-pyrazol-1-yl]ethanol](/img/structure/B10913161.png)
![2-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-(1-ethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazole](/img/structure/B10913170.png)

![2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]propanamide](/img/structure/B10913180.png)
![3-[4-(difluoromethyl)-2-ethyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-(2,4-dimethylphenyl)propanamide](/img/structure/B10913184.png)
